![molecular formula C9H10BrNO3 B3254250 Methyl 5-(bromomethyl)-6-methoxynicotinate CAS No. 234098-50-1](/img/structure/B3254250.png)
Methyl 5-(bromomethyl)-6-methoxynicotinate
Overview
Description
Methyl 5-(bromomethyl)-6-methoxynicotinate is likely a chemical compound that contains a bromomethyl group and a methoxy group attached to a nicotinate structure. It’s important to note that the description and properties of this specific compound may vary .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various chemical reactions. For instance, bromomethyl compounds can be synthesized from ketones or aldehydes in the presence of certain reagents .Chemical Reactions Analysis
Bromomethyl compounds can participate in various chemical reactions. For example, they can be used in enantiocontrolled synthesis of certain intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound would depend on its specific structure. These properties could include its state at room temperature, melting point, boiling point, density, and solubility .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling Methyl 5-(bromomethyl)-6-methoxynicotinate would likely require certain safety precautions. These could include wearing appropriate protective equipment and avoiding contact with skin and eyes. The compound could also present certain hazards, such as toxicity if ingested or inhaled .
Future Directions
The future directions for research on a compound like Methyl 5-(bromomethyl)-6-methoxynicotinate could include exploring its potential uses in various fields, such as medicine or materials science. Additionally, researchers might investigate new methods for synthesizing the compound or modifying its structure to enhance its properties .
properties
IUPAC Name |
methyl 5-(bromomethyl)-6-methoxypyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-6(4-10)3-7(5-11-8)9(12)14-2/h3,5H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXOQMPZKDOYBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)OC)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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